3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
Description
3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a sulfonamide-functionalized isoxazole derivative characterized by a 3,5-dimethylisoxazole core linked to a pyrrolidine ring substituted at the 3-position with a pyridin-4-yloxy group. The compound’s structure combines a rigid isoxazole scaffold with a sulfonamide moiety, which is frequently employed in medicinal chemistry for its bioisosteric properties and ability to modulate pharmacokinetic parameters such as solubility and metabolic stability . This suggests a similar synthetic route for the target compound, substituting piperidine with pyrrolidine and pyrazine with pyridine.
The compound’s design leverages the isoxazole ring’s metabolic stability and the sulfonamide group’s hydrogen-bonding capacity, which may enhance target binding in therapeutic applications. Pyridine and pyrrolidine moieties further contribute to solubility and conformational flexibility, critical for interactions with biological targets.
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(18,19)17-8-5-13(9-17)20-12-3-6-15-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZKFYSLUUZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of aldoximes with nitrile oxides in the presence of hydroxy(tosyloxy)iodobenzene (HTIB) and alkynes.
Pyrrolidine and Pyridine Coupling: The final step involves coupling the pyrrolidine and pyridine moieties. This can be done using a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the sulfonylated isoxazole, followed by the attachment of the pyridine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyridine and pyrrolidine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its interaction with various biological targets. Its structural components allow it to modulate enzyme activities and receptor interactions, making it a candidate for drug development in treating diseases such as cancer and viral infections.
Antiviral Activity
Research indicates that compounds with similar structures have shown significant antiviral properties. For instance, derivatives of isoxazole have been studied for their effectiveness against HIV and other viral pathogens. The mechanism often involves inhibiting viral replication by targeting specific enzymes essential for the virus's life cycle .
Antitumor Effects
Studies have demonstrated that isoxazole derivatives can inhibit tumor cell growth. The presence of the pyridine and pyrrolidine rings enhances the compound's ability to interfere with cancer cell metabolism, potentially leading to apoptosis (programmed cell death) in malignant cells .
Case Study 1: Antiviral Activity
A study focused on the antiviral effects of similar compounds found that modifications in the isoxazole structure significantly improved efficacy against various viral strains. The research highlighted the importance of the sulfonamide group in enhancing bioavailability and interaction with viral proteins.
Case Study 2: Antitumor Effects
In vitro studies on related compounds revealed that those containing the isoxazole ring exhibited potent antitumor activity against leukemia cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The pyridine and pyrrolidine moieties can enhance binding affinity and specificity, making the compound a potent inhibitor.
Comparison with Similar Compounds
Heterocyclic Substitutions
- Pyridine vs. Pyrazine: The target compound’s pyridin-4-yloxy group (one nitrogen atom) contrasts with Compound 5’s pyrazin-2-yloxy group (two nitrogen atoms).
- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring introduces greater ring strain but improved conformational rigidity compared to piperidine’s 6-membered structure. This may influence binding pocket compatibility in enzyme targets .
Sulfonamide vs. Methylene Linkers
The target compound’s sulfonamide group provides a polar, hydrogen-bond-accepting motif absent in the methylene-linked analog (C₁₀H₁₆N₂O). Sulfonamides are associated with enhanced solubility and target engagement in kinase inhibitors and GPCR modulators, whereas methylene-linked systems prioritize lipophilicity .
Research Findings and Implications
For example:
- Kinase Inhibition : Sulfonamide-linked isoxazoles exhibit ATP-competitive binding in kinases due to their ability to mimic adenine’s hydrogen-bonding pattern.
- Antimicrobial Activity: Isoxazole sulfonamides have shown potency against bacterial enoyl-ACP reductases .
The pyridin-4-yloxy group may confer additional metal-coordination capacity, as seen in related pyridine-based ligands for metalloenzymes .
Biological Activity
3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes an isoxazole ring and a pyrrolidine moiety, suggests a diverse range of interactions with biological targets, making it a candidate for pharmaceutical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Pyrrolidine ring : A saturated five-membered ring containing nitrogen.
- Sulfonyl group : Enhances solubility and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Isoxazole derivatives have been shown to inhibit cancer cell proliferation. For instance, studies on related compounds indicate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
- Antimicrobial Properties : Some isoxazole derivatives have displayed antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It might interact with specific receptors or proteins, altering their function and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Antitumor Studies :
- A study evaluated the cytotoxic effects of isoxazole derivatives on MCF-7 breast cancer cells, revealing IC50 values indicating potent activity against these cells .
- Another investigation highlighted the synergistic effects of combining isoxazole derivatives with conventional chemotherapeutics like doxorubicin, enhancing overall efficacy in tumor suppression .
- Anti-inflammatory Research :
- Antimicrobial Testing :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
